(1Z,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Description
(1Z,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a 1,4-pentadien-3-one derivative characterized by a conjugated dienone backbone substituted with a dimethylamino group at the 1-position and a 4-methoxyphenyl group at the 5-position. Predicted physicochemical properties include a molecular weight of 245.29 g/mol (based on C₁₄H₁₇NO₂) and moderate polarity due to the electron-donating methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups.
Properties
IUPAC Name |
(1Z,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFWNOYKAVVIK-FGRLGTARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1Z,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, also known as DMAPD , is a synthetic compound belonging to the class of penta-1,4-dien-3-ones. Its structure includes a dimethylamino group and a methoxyphenyl moiety, which are significant for its biological activities. This article reviews the biological activities associated with DMAPD, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H17NO2
- Molecular Weight : 245.29 g/mol
- CAS Number : 373650-95-4
DMAPD exhibits various biological activities attributed to its structural features:
-
Anticancer Activity :
- Studies have shown that DMAPD possesses cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro assays demonstrated that DMAPD significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
-
Antimicrobial Properties :
- DMAPD has been evaluated for its antimicrobial activity against several bacterial strains. Its efficacy is linked to the disruption of bacterial cell membranes.
- Research Findings : A study indicated that DMAPD exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation markers in vitro. This property may be beneficial in treating inflammatory diseases.
- Case Study : In a model of lipopolysaccharide-induced inflammation in macrophages, DMAPD reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50% .
Data Tables
| Biological Activity | Test System | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM |
| Antimicrobial | S. aureus | 32 µg/mL |
| Antimicrobial | E. coli | 64 µg/mL |
| Anti-inflammatory | Macrophage model | >50% reduction in cytokines |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (1Z,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exhibit anticancer properties. For example, derivatives of penta-1,4-dien-3-one have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of these compounds in targeting specific cancer types, suggesting that they could serve as lead compounds for further drug development .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies have demonstrated that certain analogs can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The presence of the dimethylamino group enhances the lipophilicity of the molecule, which may contribute to its biological activity.
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various reactions such as Michael additions and aldol condensations . The ability to modify the penta-dienone structure allows chemists to create a wide array of derivatives with tailored properties.
Photochemical Applications
The compound's conjugated system makes it suitable for photochemical applications. Its ability to absorb light can be harnessed in photodynamic therapy (PDT) for cancer treatment or in developing photostable dyes and pigments . The incorporation of methoxy groups increases the stability and solubility of the compound in organic solvents.
Polymer Chemistry
In materials science, this compound can act as a monomer or crosslinking agent in polymer synthesis. Its reactive double bonds facilitate polymerization processes that lead to novel materials with enhanced mechanical properties . This application is particularly relevant in creating smart materials that respond to environmental stimuli.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Chloro vs. Methoxy Substitution
- 1-(4-Chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one (CAS 1161139-20-3): Replacing the 4-methoxyphenyl group with 4-chlorophenyl increases molecular weight slightly (235.71 g/mol) and enhances lipophilicity (Cl is more hydrophobic than -OCH₃) .
Fluoro and Nitro Substitutions
- A2K2A17 : (1E,4E)-5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one
Heterocyclic Modifications
Thiadiazole and Pyrazolyl Moieties
- 4a and 4d Derivatives: Compounds like (1E,4E)-1-(4-(thiadiazolyl)phenyl)-5-(p-tolyl)penta-1,4-dien-3-one (4a) incorporate a 1,3,4-thiadiazole ring, which enhances antiviral activity against TMV and CMV. The thiadiazole moiety likely improves target binding via sulfur-mediated interactions .
Pyrazolyl Derivatives
- 7a–7z Series: Novel derivatives with substituted pyrazolyl groups (e.g., 7a) exhibit enhanced bioactivity due to the pyrazole ring’s ability to engage in hydrogen bonding. These modifications are absent in the target compound, highlighting a structural limitation for specific applications .
Functional Group Additions
Oxime Ethers
- 5d and 5m : Oxime ether derivatives (e.g., (1E,3Z,4E)-1-(4-benzyloxyphenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-alkyl oximes) demonstrate superior antiviral activity (e.g., 87.0% TMV inhibition for 5m vs. ribavirin’s 77.9%). The oxime group’s ability to form stable complexes with viral proteins is a key advantage over the unmodified target compound .
Pegylated and Radioiodinated Derivatives
- Fluoro-pegylated Analogs: Derivatives with polyethylene glycol (PEG) chains exhibit improved water solubility and prolonged half-life, making them suitable for imaging applications. The target compound’s lack of PEGylation limits its utility in diagnostic contexts .
Key Research Findings
- Electron-Donating vs. Chloro and nitro analogs, however, may exhibit stronger electrophilic reactivity .
- Role of Heterocycles : Thiadiazole and pyrazolyl moieties significantly improve antiviral activity, suggesting that the target compound’s bioactivity could be augmented through similar modifications .
- Solubility Trade-offs: The target compound’s methoxy and dimethylamino groups likely confer better aqueous solubility than halogenated analogs but poorer than PEGylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
